Patent-Protected Pharmacophore: LCAT Activation Specificity for the 5-Trifluoromethylpyrazine Regioisomer
The (5-(trifluoromethyl)pyrazin-2-YL)methanamine scaffold is specifically claimed in granted patents as the optimal R-group for LCAT-activating pyrazolopyridine derivatives [1]. Daiichi Sankyo's patent (US 10,138,240 B2) explicitly defines R as a 5-(trifluoromethyl)pyrazin-2-yl group, distinguishing it from the alternative 2-(trifluoromethyl)pyrimidin-5-yl motif [1]. A follow-up therapeutic patent for LCAT deficiency further narrows the claim to compounds where R is exclusively a 5-(trifluoromethyl)pyrazin-2-yl group when R¹ is a hydroxyl group, demonstrating the non-interchangeable nature of this building block [2]. While specific EC₅₀ values for the isolated methanamine building block are not available, the patent's explicit structural claims constitute strong intellectual property evidence of differentiation.
| Evidence Dimension | Patent-protected pharmacophore specificity |
|---|---|
| Target Compound Data | 5-(trifluoromethyl)pyrazin-2-yl group explicitly claimed as R-group for LCAT activation in US 10,138,240 B2 |
| Comparator Or Baseline | 2-(trifluoromethyl)pyrimidin-5-yl group (alternative R-group in the same Markush claim) |
| Quantified Difference | Not applicable (qualitative IP differentiation) |
| Conditions | LCAT activation assay; patent claims based on compound efficacy in treating arteriosclerosis and hypo-HDL-cholesterolemia |
Why This Matters
Procurement of this specific building block is required to practice the patented composition of matter; generic substitution with other trifluoromethyl heterocycles would fall outside the patent claims and likely lose LCAT activation efficacy.
- [1] Kobayashi, K.; Kaneko, T. Crystal of 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative. U.S. Patent 10,138,240 B2, November 27, 2018. Daiichi Sankyo Co., Ltd. View Source
- [2] Daiichi Sankyo Co., Ltd. Therapeutic Agent for LCAT Deficiency. U.S. Patent Application 20210024520, January 28, 2021. View Source
